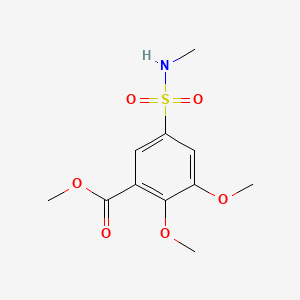![molecular formula C4H8NNa3O8P2 B13769853 Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- CAS No. 68025-41-2](/img/structure/B13769853.png)
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- is a complex compound that features a nickel ion coordinated with a bis(phosphonomethyl)glycinato ligand
Méthodes De Préparation
The synthesis of Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- typically involves the reaction of nickel salts with N,N-bis(phosphonomethyl)glycine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired complex. Industrial production methods may involve large-scale batch reactions with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are possible, where the bis(phosphonomethyl)glycinato ligand can be replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Biology: The compound’s interaction with biological molecules makes it a subject of study in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metal-based drug design.
Industry: It is used in industrial processes that require specific catalytic activities or coordination chemistry.
Mécanisme D'action
The mechanism by which Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- exerts its effects involves the coordination of the nickel ion with the bis(phosphonomethyl)glycinato ligand. This coordination can influence the reactivity and stability of the compound, affecting its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)- can be compared with other similar compounds, such as:
- Nickelate(3-), [N,N-bis(phosphonomethyl)glycinato(5-)]-, tripotassium, (T-4)-
- Triammonium [N,N-bis(phosphonomethyl)glycinato(5-)]nickelate(3-)
These compounds share similar coordination chemistry but may differ in their specific ligands or counterions, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
68025-41-2 |
|---|---|
Formule moléculaire |
C4H8NNa3O8P2 |
Poids moléculaire |
329.03 g/mol |
Nom IUPAC |
trisodium;2-[bis[[hydroxy(oxido)phosphanyl]oxymethyl]amino]acetate |
InChI |
InChI=1S/C4H9NO8P2.3Na/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;/h8,10H,1-3H2,(H,6,7);;;/q-2;3*+1/p-1 |
Clé InChI |
IELKCCQHHJXMED-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)[O-])N(COP(O)[O-])COP(O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


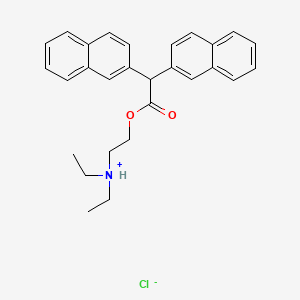
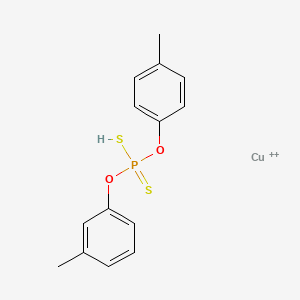
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
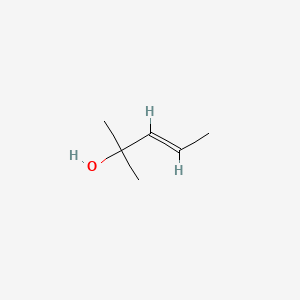

![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

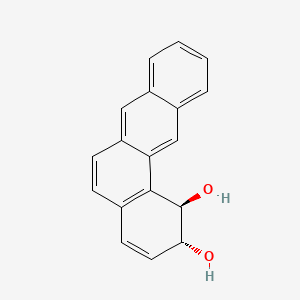
![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)

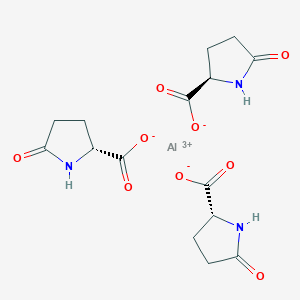
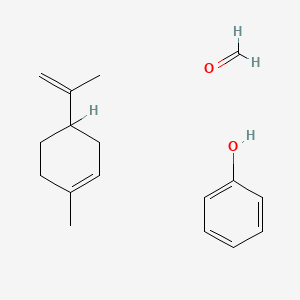
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
